C16 Sulfatide
Overview
Description
Synthesis Analysis
C16 Sulfatide is synthesized through a series of enzymatic reactions starting from ceramide. The synthesis involves the addition of a galactose moiety followed by sulfation, which introduces the sulfate group creating sulfatide. This process is catalyzed by cerebroside sulfotransferase, with the ceramide serving as the precursor. The synthesis and accumulation of C16 sulfatide in pancreatic β-cells have been shown to influence insulin secretion, highlighting its importance in glucose homeostasis and diabetes pathology.
Molecular Structure Analysis
The molecular structure of C16 Sulfatide comprises a ceramide backbone, a galactose sugar unit, and a sulfated group, making it amphipathic. This structure allows it to interact with various molecules within the cell membrane, influencing membrane properties and signaling pathways. Its sulfated headgroup is crucial for its biological activity, including interactions with specific proteins and involvement in cellular signaling.
Chemical Reactions and Properties
C16 Sulfatide participates in several chemical reactions, especially those involving its metabolism. It is specifically degraded by arylsulfatase A into ceramide and sulfate, a process pivotal in maintaining cellular sulfatide levels. Abnormalities in this metabolic pathway can lead to sulfatide accumulation, contributing to diseases like metachromatic leukodystrophy. Its unique structure allows it to engage in lipid-lipid and lipid-protein interactions, affecting membrane dynamics, signaling pathways, and cellular functions.
Physical Properties Analysis
The physical properties of C16 Sulfatide, including its amphipathic nature, influence its localization within cell membranes and lipid rafts. These properties facilitate its role in modulating membrane fluidity and curvature, which are essential for processes like vesicle formation and endocytosis. The sulfatide's ability to form microdomains within membranes is critical for its function in signaling pathways and neuroprotection.
Chemical Properties Analysis
C16 Sulfatide's chemical properties, particularly its sulfate group, are key to its biological functions. This sulfated galactose headgroup allows for specific interactions with proteins, including ion channels and receptors, modulating their activity. These interactions are crucial for C16 Sulfatide's roles in insulin secretion, immune responses, and nervous system function. The sulfated group also contributes to the molecule's negative charge, influencing its binding and signaling capabilities.
References (Sources)
- (Buschard et al., 2006): Detailed the role of C16:0 sulfatide in inhibiting insulin secretion by modulating KATP channels.
- (Blomqvist et al., 2005): Investigated the effects of C16:0 sulfatide administration on insulin secretion and glycaemic control.
- (Moyano et al., 2014): Explored the distribution and role of C16 Sulfatide in CNS lipid rafts.
- (Takahashi & Suzuki, 2012): Discussed the multifunctional roles of sulfatide in various biological fields and its involvement in diseases.
Scientific Research Applications
Inhibition of Insulin Secretion in Rat β-Cells
C16:0 Sulfatide, a glycosphingolipid, predominantly found in pancreatic islets, plays a significant role in the inhibition of insulin secretion in rat β-cells. This effect is achieved by reducing the sensitivity of ATP-sensitive K+ channels (KATP channels) to ATP inhibition, thereby impacting glucose-stimulated insulin secretion and electrical activity in cells (Buschard et al., 2006).
Role in Type II Diabetes
In studies involving type II diabetic animal models, it was observed that there is a selective lack of the C16:0 fatty acid isoform of sulfatide in the pancreas. This lack of C16:0 sulfatide isoform contrasts with non-diabetic models where both C16:0 and C24:0 sulfatide isoforms are expressed. The C16:0 isoform is particularly involved in the preservation of insulin crystals, indicating its potential role in the pathogenesis of type II diabetes (Blomqvist et al., 2003).
Enhancement of Glucose-Stimulated Insulin Secretion
In vivo administration of the C16:0 fatty acid isoform of sulfatide to Zucker fatty rats, which are a model for prediabetes, resulted in an increase in pancreatic sulfatide and enhanced glucose-stimulated insulin secretion. This suggests a potential therapeutic application of C16:0 sulfatide in enhancing insulin secretion in prediabetic conditions (Blomqvist et al., 2005).
Relationship with Type 1 and Type 2 Diabetes
Studies have shown that sulfatide, including its C16:0 isoform, is involved in insulin processing and secretion, and it influences both type 1 and type 2 diabetes. In type 1 diabetes, anti-sulfatide antibodies are observed, and sulfatide has specific anti-inflammatory properties. In type 2 diabetes, low serum concentrations of sulfatide are noted. Administration of C16:0 sulfatide has shown to improve insulin response in certain diabetic models (Buschard et al., 2005).
Biomarker in Multiple Sclerosis
The plasma levels of various sulfatide isoforms, including C16:0, have been studied as potential biomarkers in relapsing–remitting multiple sclerosis. It has been observed that levels of C16:0 sulfatide in plasma correlate with disease status, indicating its potential utility in the diagnosis and monitoring of multiple sclerosis (Moyano et al., 2013).
Influence on Immune System
The C16:0 sulfatide isoform, among others, has been studied for its ability to influence the immune system. It has been shown to regulate autoimmunity and anti-tumor immunity. Specifically, C16:0 sulfatide activates certain immune cells, potentially contributing to the regulation of diseases like type 1 diabetes and multiple sclerosis (Subramanian et al., 2012).
Involvement in Central Nervous System
The distribution of various sulfatide isoforms, including C16:0, in central nervous system lipid rafts has been a subject of research. These studies aim to understand the biological relevance of sulfatides in brain development and function. Sulfatide species show heterogeneity in their fatty acid acyl group composition, which may influence their role in the central nervous system (Moyano et al., 2014).
Effects on Adipokine Production
Sulfatide, including its C16:0 isoform, affects adipokine production in human adipose tissue. It has been found to increase adiponectin production and decrease pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-8. This suggests a role of C16:0 sulfatide in modulating inflammatory responses in conditions such as type 2 diabetes (Bruun et al., 2007).
Diagnostic Utility in Metachromatic Leukodystrophy
C16:0 sulfatide has been investigated for its diagnostic utility in metachromatic leukodystrophy, a neurodegenerative disease. Elevated levels of C16:0 sulfatide in body fluids can be indicative of the disease, and mass spectrometry-based quantification methods have been developed for its detection (Saville et al., 2017).
Modulation of Immune Responses
The effects of sulfatide isoforms on immune responses have been studied, showing that specific isoforms, including C16:0, modulate indoleamine 2,3-dioxygenase in antigen-presenting cells. This highlights the potential of sulfatide isoforms in regulating immune system activity (Altomare et al., 2011).
Roles in Oligodendrocyte Maturation and Myelination
Research into the role of various sulfatide species, including C16:0, in oligodendrocyte maturation and myelination, has revealed that different sulfatide species affect these processes. The specific roles of individual sulfatide species in oligodendrocyte development and myelination are being investigated to understand their unique contributions (Hirahara et al., 2017).
Future Directions
Newborn screening for MLD may be considered in the future as innovative treatments are advancing . There are major challenges that hopefully will be resolved through future research efforts such as how sulfatide signals, identification of external cues that direct either sulfatide synthesis or turnover, the contribution of circulating sulfatide in body fluids under different metabolic states and the impact on lipid rafts .
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGVDSGIQZDLDO-PHLJAKBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77NO11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C16 Sulfatide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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